molecular formula C10H9N3 B1610624 2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile CAS No. 55025-38-2

2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile

Cat. No. B1610624
CAS RN: 55025-38-2
M. Wt: 171.2 g/mol
InChI Key: XSQOQQAZUCYJKU-UHFFFAOYSA-N
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Description

2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile, also known as MBI-2, is an organic compound of the benzimidazole family. It is a colorless, crystalline solid that is soluble in water and alcohols. MBI-2 is used in a variety of scientific research applications, including as a reagent in organic synthesis, for the study of biochemical and physiological effects, and as a tool for laboratory experiments.

Scientific Research Applications

Chemical Reactions and Syntheses

2-(7-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile plays a role in various chemical reactions and syntheses. For instance, it is involved in the reaction with cyanogen bromide, leading to the formation of N-cyano derivatives for imidazoles with a hydrogen atom at C2 (P. Mccallum et al., 1999). Another study describes its use in synthesizing novel benzo[4,5]imidazo[1,2-a]pyridine derivatives (Fereshteh Goli-Garmroodi et al., 2015).

Antioxidant and Antimicrobial Activities

Research has been conducted on derivatives of this compound for their potential antioxidant and antimicrobial activities. One study synthesized a series of derivatives and evaluated their efficacy, showing promising results in some compounds against various pathogens (F. Bassyouni et al., 2012).

Coordination Polymers and Supramolecular Frameworks

The compound is also utilized in the hydrothermal synthesis of coordination polymers, which exhibit interesting 3D chiral supramolecular frameworks. Such polymers have potential applications in various fields, including materials science (Jing-Bo Tan et al., 2013).

Cytotoxicity and Anticancer Research

Studies have also explored the synthesis of novel compounds based on this compound for cytotoxicity and potential anticancer activities. These compounds have been tested against various cancer cell lines, providing insights into their therapeutic potential (R. Mohareb et al., 2018).

Electrochemical Studies

Additionally, the compound has been used in electrochemical studies, particularly in the synthesis of copolymers with interesting electrochromic properties. This research can contribute to the development of advanced materials in the field of electronics (Saniye Soylemez et al., 2015).

properties

IUPAC Name

2-(4-methyl-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQOQQAZUCYJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515023
Record name (4-Methyl-1H-benzimidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55025-38-2
Record name (4-Methyl-1H-benzimidazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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